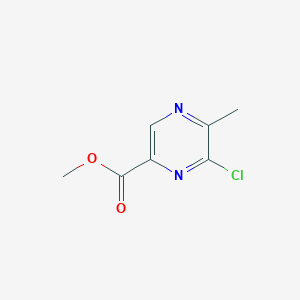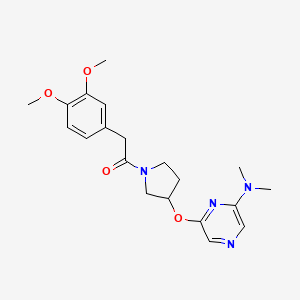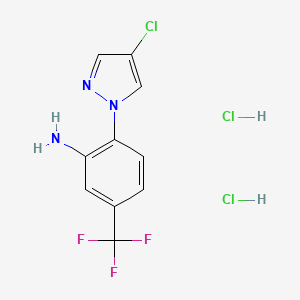![molecular formula C20H18N2O4 B2783113 [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate CAS No. 852959-30-9](/img/structure/B2783113.png)
[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate is a synthetic organic compound with a complex structure It features a 5-methyl-1,2-oxazole ring, a carbamoyl group, and a 2,2-diphenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate typically involves multiple steps:
Formation of the 5-methyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamoyl group: This step involves the reaction of the oxazole derivative with isocyanates or carbamoyl chlorides.
Attachment of the 2,2-diphenylacetate moiety: This final step can be accomplished through esterification reactions using 2,2-diphenylacetic acid and suitable coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like triethylamine.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate involves its interaction with specific molecular targets. The oxazole ring and carbamoyl group can interact with enzymes and receptors, modulating their activity. The 2,2-diphenylacetate moiety can enhance the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate can be compared with similar compounds such as:
[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl benzoate: Similar structure but with a benzoate moiety instead of diphenylacetate.
[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-phenylacetate: Similar structure but with a phenylacetate moiety.
[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylpropionate: Similar structure but with a diphenylpropionate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-14-12-17(22-26-14)21-18(23)13-25-20(24)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12,19H,13H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVYUXJDSDPNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)



![[5-(4-chlorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2783037.png)
![N-[(2-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2783040.png)
![2-cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B2783041.png)

![9-(2-methoxy-5-methylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2783045.png)
![Methyl 2-[3-(4-methoxyphenyl)azepane-1-carbonyl]benzoate](/img/structure/B2783049.png)
![(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B2783050.png)
![1-[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2783051.png)

